molecular formula C18H17N5O4 B7686683 2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline

2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline

Cat. No.: B7686683
M. Wt: 367.4 g/mol
InChI Key: NQUYPAMSSJLPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline is a complex organic compound featuring a nitro group, a pyridine ring, an oxadiazole ring, and a tetrahydrofuran moiety

Properties

IUPAC Name

2-nitro-N-(oxolan-2-ylmethyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c24-23(25)16-10-12(6-7-14(16)20-11-13-4-3-9-26-13)17-21-18(27-22-17)15-5-1-2-8-19-15/h1-2,5-8,10,13,20H,3-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUYPAMSSJLPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline typically involves multiple steps, starting from commercially available precursorsThe final step often involves the attachment of the tetrahydrofuran moiety under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups to the aromatic rings .

Scientific Research Applications

2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine and oxadiazole rings can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)aniline is unique due to its combination of a nitro group, pyridine ring, oxadiazole ring, and tetrahydrofuran moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.